trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C({15})H({17})FO(_{3}) It features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenyl-2-oxoethyl group
Scientific Research Applications
Chemistry
In chemistry, trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its stability and reactivity are advantageous.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-fluorobenzaldehyde.
Formation of Intermediate: A Knoevenagel condensation reaction between cyclohexanone and 4-fluorobenzaldehyde forms an intermediate, 2-(4-fluorophenyl)-2-oxoethylidene cyclohexane.
Hydrogenation: The intermediate undergoes hydrogenation to form trans-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br(_2)) or nitric acid (HNO(_3)).
Major Products
Oxidation: Products may include cyclohexanone derivatives or cyclohexanol derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Mechanism of Action
The mechanism by which trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Uniqueness
Compared to similar compounds, trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAMTHKCXDASC-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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